molecular formula C25H26ClN7O2 B2592788 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1203155-98-9

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2592788
CAS No.: 1203155-98-9
M. Wt: 491.98
InChI Key: CPOCTVJPRALFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a recognized and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound functions by potently and selectively binding to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and downstream signaling . IRAK4 is a central mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, and its dysregulation is implicated in a range of autoimmune, inflammatory, and oncological processes. Consequently, this molecule serves as a valuable pharmacological tool for researchers investigating the pathophysiology of conditions like rheumatoid arthritis, lupus, and certain hematological cancers where oncogenic MYD88 signaling, which is dependent on IRAK4, drives cell proliferation . Its application is fundamental in pre-clinical studies aimed at dissecting the molecular mechanisms of innate immunity and validating IRAK4 as a therapeutic target for novel anti-inflammatory and anti-cancer agents.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-15-13-16(2)33(29-15)22-14-21(27-18(4)28-22)31-9-11-32(12-10-31)25(34)23-17(3)35-30-24(23)19-7-5-6-8-20(19)26/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCTVJPRALFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares structural similarities with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key differences include:

  • Core Heterocycles: The target compound employs an isoxazole ring, whereas ’s analogs use thiazole and triazole systems.
  • Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in ’s analogs. Chlorine’s higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
  • Planarity : highlights that fluorophenyl groups in its compounds adopt perpendicular orientations relative to the molecular plane. The target compound’s 2-chlorophenyl group may induce similar steric effects, influencing crystallinity and solubility .
Pharmacological Implications
  • Kinase Inhibition : The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The dimethylpyrazole substituent could modulate selectivity for ATP-binding pockets.
  • Ferroptosis Induction: notes that synthetic compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s electrophilic groups (e.g., chlorophenyl) may promote lipid peroxidation, a hallmark of ferroptosis, though this requires experimental validation .

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 4 ()
Molecular Weight (g/mol) ~580 ~560
Aromatic Substituent 2-Chlorophenyl 4-Fluorophenyl
Core Heterocycle Isoxazole Thiazole
Solubility (DMF) Moderate High

Research Findings and Limitations

  • Bioactivity Gaps: No direct studies on the target compound’s efficacy or toxicity are available. highlights the importance of structural characterization for bioactive compounds, suggesting the need for assays targeting cancer or infectious disease models .
  • Natural vs. Synthetic : Unlike plant-derived biomolecules (), the synthetic nature of the target compound may offer advantages in purity and scalability but pose challenges in biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.